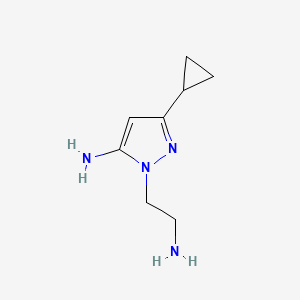1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
CAS No.: 2097987-34-1
Cat. No.: VC3211015
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097987-34-1 |
|---|---|
| Molecular Formula | C8H14N4 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-(2-aminoethyl)-5-cyclopropylpyrazol-3-amine |
| Standard InChI | InChI=1S/C8H14N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-4,9-10H2 |
| Standard InChI Key | GGCHFBSESSCNJV-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN(C(=C2)N)CCN |
| Canonical SMILES | C1CC1C2=NN(C(=C2)N)CCN |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine can be conceptualized as a derivative of 3-cyclopropyl-1H-pyrazol-5-amine (C6H9N3) with an aminoethyl substituent attached to the N1 position. The core structure contains:
-
A pyrazole heterocycle with two adjacent nitrogen atoms
-
A cyclopropyl group at position 3
-
A primary amine group at position 5
-
A 2-aminoethyl substituent at the N1 position
This structural arrangement creates a molecule with multiple basic centers and hydrogen bond donors/acceptors, potentially influencing its solubility, protein binding, and biological interactions.
Physical Properties
Based on the properties of structurally related compounds, the following physical characteristics can be predicted for 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine:
Chemical Properties
As a functionalized pyrazole with multiple amino groups, 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine would likely exhibit the following chemical properties:
-
Basic character due to the presence of multiple amino groups, potentially allowing for salt formation with acids
-
Hydrogen bond donation capability through the N-H groups of the amino functionalities
-
Hydrogen bond acceptance through the nitrogen atoms of the pyrazole ring
-
Potential coordination with metal ions through the nitrogen atoms
-
Amphoteric behavior, with different pKa values for the pyrazole N-H and the primary amine groups
The aminoethyl substituent at the N1 position would likely increase the compound's water solubility compared to the parent compound 3-cyclopropyl-1H-pyrazol-5-amine or its N-methyl derivative .
Synthetic Approaches
N-Alkylation of 3-cyclopropyl-1H-pyrazol-5-amine
This approach would involve:
-
Starting with commercially available 3-cyclopropyl-1H-pyrazol-5-amine
-
N-alkylation at the pyrazole N1 position using a protected 2-aminoethyl electrophile (e.g., N-(2-bromoethyl)phthalimide)
-
Deprotection of the amino group to reveal the target compound
Cyclization-Based Approach
Drawing from the methodology described for related pyrazole derivatives , a cyclization approach might involve:
-
Reaction of appropriate hydrazine derivatives with cyclopropyl-containing β-ketoesters
-
Subsequent functionalization to introduce the aminoethyl group at N1
Key Intermediates and Considerations
The synthesis would likely involve key intermediates such as:
-
Protected 2-aminoethyl derivatives for selective N-alkylation
-
Appropriate cyclopropyl-containing precursors
The synthetic strategy would need to account for:
-
Selectivity challenges due to multiple nucleophilic nitrogen sites
-
Protection/deprotection strategies for the amino groups
-
Potential side reactions involving the cyclopropyl ring
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key NMR features of 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine would include:
-
1H NMR:
-
Cyclopropyl protons: multiplets at approximately 0.7-1.0 ppm (ring CH2) and 1.8-2.0 ppm (ring CH)
-
Aminoethyl CH2 groups: signals at approximately 2.8-3.2 ppm (N-CH2) and 3.4-3.7 ppm (CH2-NH2)
-
Pyrazole C4-H: singlet at approximately 5.5-5.8 ppm
-
Amine NH2 groups: broad signals at approximately 3.0-4.0 ppm, potentially obscured by solvent or exchangeable
-
-
13C NMR:
-
Cyclopropyl carbons: signals at approximately 6-9 ppm (ring CH2) and 8-12 ppm (ring CH)
-
Aminoethyl carbons: signals at approximately 40-45 ppm
-
Pyrazole ring carbons: signals at approximately 90-95 ppm (C4), 140-145 ppm (C3), and 150-155 ppm (C5)
-
Mass Spectrometry
Expected mass spectrometric features would include:
-
Molecular ion peak at m/z 181 corresponding to the molecular formula C8H15N5
-
Fragmentation pattern potentially showing:
-
Loss of the aminoethyl group (m/z 123, corresponding to 3-cyclopropyl-1H-pyrazol-5-amine)
-
Loss of the cyclopropyl group (m/z 139)
-
Loss of NH3 from the amino groups
-
Chromatographic Methods
For purification and analysis of 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine, the following chromatographic approaches might be effective:
-
Reverse-phase HPLC using C18 columns with appropriate mobile phase systems accounting for the compound's basic nature
-
Thin-layer chromatography (TLC) with silica gel plates and solvent systems containing methanol or other polar solvents
-
Flash chromatography for larger-scale purification, potentially using amino-functionalized silica to minimize tailing
Future Research Directions
Synthesis Optimization
Future research could focus on developing and optimizing efficient synthetic routes to 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine, with particular attention to:
Biological Evaluation
Comprehensive biological screening would be valuable to determine:
-
Antimicrobial spectrum against Gram-positive and Gram-negative bacteria
-
Enzyme inhibitory activities, particularly against α-amylase and proteinase K
-
Potential anti-inflammatory activity
-
Structure-activity relationships through systematic modification of the core structure
Computational Studies
Computational approaches similar to those described for related compounds could provide insights into:
-
Molecular electrostatic potential maps to identify reactive sites
-
Docking studies with potential biological targets
-
ADMET predictions to assess drug-likeness
-
Quantitative structure-activity relationship (QSAR) models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume